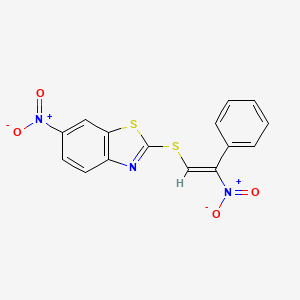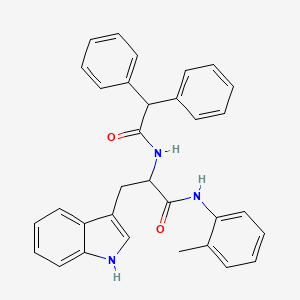![molecular formula C26H26N2OS B15010972 N-[(2Z)-4-(3,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15010972.png)
N-[(2Z)-4-(3,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-4-(3,4-DIMETHYLPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(3,4-DIMETHYLPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Imine Formation: The final step involves the formation of the imine group by reacting the thiazole derivative with aniline under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-(3,4-DIMETHYLPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
(2Z)-4-(3,4-DIMETHYLPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-4-(3,4-DIMETHYLPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-4-(3,4-DIMETHYLPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- (2Z)-4-(3,4-DIMETHYLPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
Uniqueness
The uniqueness of (2Z)-4-(3,4-DIMETHYLPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H26N2OS |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
4-(3,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C26H26N2OS/c1-19-9-12-22(17-20(19)2)25-18-30-26(27-23-7-5-4-6-8-23)28(25)16-15-21-10-13-24(29-3)14-11-21/h4-14,17-18H,15-16H2,1-3H3 |
InChI Key |
QNWJHOFFFHVILL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-N-[4-(4-benzylpiperidino)-6-methoxy-1,3,5-triazin-2-yl]amine](/img/structure/B15010889.png)
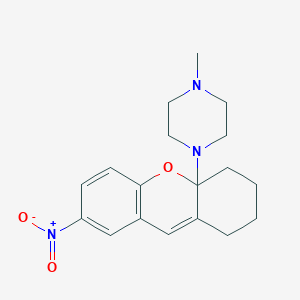
![7-[2-(Adamantan-1-YL)-2-oxoethyl]-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B15010895.png)
![3-bromo-4-ethoxy-N-{2-[3-(trifluoromethyl)phenyl]-2H-benzotriazol-5-yl}benzamide](/img/structure/B15010906.png)
![1,1'-{2-(4-Chlorophenyl)-6-hydroxy-4-[(4-methoxyphenyl)amino]-6-methylcyclohex-3-ene-1,3-diyl}diethanone](/img/structure/B15010919.png)
![1,3-Dimethyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15010926.png)
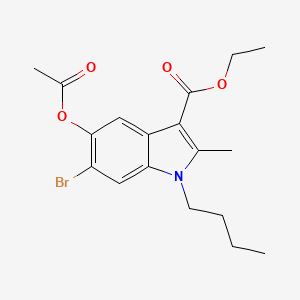
methanone](/img/structure/B15010928.png)
![2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B15010945.png)
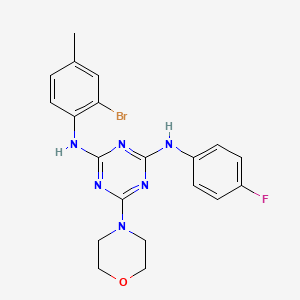
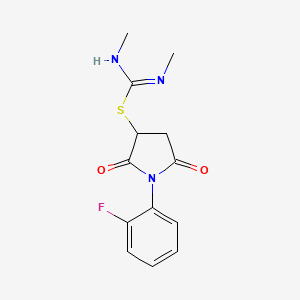
![7-[(2E)-but-2-en-1-yl]-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15010965.png)
